4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a versatile chemical compound with a unique structure that combines a pyrimidine ring with a pyrrolidine moiety and a bromophenylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidine precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Coupling of the Pyrrolidine and Pyrimidine Rings: This is usually done through nucleophilic substitution reactions, where the pyrrolidine moiety is attached to the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or pyrrolidine rings .
Scientific Research Applications
4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and are used in drug discovery for their bioactivity.
Pyrimidine Derivatives: These compounds contain the pyrimidine ring and are known for their applications in medicinal chemistry.
Bromophenylsulfonyl Compounds: These compounds have the bromophenylsulfonyl group and are used in various chemical reactions and industrial applications
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.
Properties
IUPAC Name |
4-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c15-11-1-3-13(4-2-11)22(19,20)18-8-6-12(9-18)21-14-5-7-16-10-17-14/h1-5,7,10,12H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJYFGPAYDHVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.